Mucidin

Antifungal Polyene MIC

Mucidin (CAS 52110-55-1, synonym Strobilurin A) is a β-methoxyacrylate antifungal antibiotic produced by the basidiomycete Oudemansiella mucida. It is the parent compound of the strobilurin class of agricultural fungicides and a prototype inhibitor of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III, Qo site).

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
CAS No. 52110-55-1
Cat. No. B1677576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMucidin
CAS52110-55-1
SynonymsMucidermin
mucidin
strobilurin A
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC
InChIInChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+
InChIKeyJSCQSBGXKRTPHZ-SYKZHUKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mucidin (CAS 52110-55-1) for Procurement: Identity and Baseline Characteristics


Mucidin (CAS 52110-55-1, synonym Strobilurin A) is a β-methoxyacrylate antifungal antibiotic produced by the basidiomycete Oudemansiella mucida [1]. It is the parent compound of the strobilurin class of agricultural fungicides and a prototype inhibitor of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III, Qo site) [2]. The compound is a colorless oil with a molecular formula of C16H18O3, molecular weight of 258.31 g/mol, and is soluble in organic solvents such as methanol, ethanol, acetone, ethyl acetate, CHCl3, and CCl4, but poorly soluble in water [3]. Mucidin has been commercialized as Mucidermin, an antifungal ointment for topical treatment of skin infections [4].

Why Mucidin Cannot Be Directly Substituted by Other Qo Site Inhibitors


While Mucidin (Strobilurin A) shares the Qo site of cytochrome bc1 with other inhibitors like myxothiazol and stigmatellin, direct substitution is scientifically unsound. These compounds exhibit distinct resistance profiles and binding interactions. Mucidin-resistant mutants in Saccharomyces cerevisiae map to specific loci (MUC1, MUC2, MUC3) on the cytochrome b gene, and these mutations do not confer identical cross-resistance to myxothiazol [1]. Furthermore, while Mucidin is structurally identical to Strobilurin A, it is produced by Oudemansiella mucida via a distinct fermentation process and has a documented history of pharmaceutical use as Mucidermin [2]. Substituting Mucidin with agricultural strobilurin derivatives like azoxystrobin or kresoxim-methyl, or with myxothiazol, introduces uncontrolled variables in both mechanism and application context [3].

Quantitative Evidence for Mucidin Differentiation and Selection


Mucidin Exhibits 10-Fold Higher Antifungal Activity than Nystatin and Pimaricin Across Diverse Fungal Species

Mucidin demonstrates a quantifiable 10-fold increase in antifungal activity compared to the polyene antifungals nystatin and pimaricin. In a plate-based assay using 19 fungal species, primarily phytopathogens, mucidin was ten times more active than both comparators against 14 of the tested species [1]. This was not a marginal improvement but a clear, reproducible order-of-magnitude difference in efficacy under identical experimental conditions.

Antifungal Polyene MIC Phytopathogenic Fungi

Mucidin and Myxothiazol Exhibit Distinct Inhibition Patterns on Cytochrome b Reduction

Although both mucidin and myxothiazol inhibit electron transfer at the Qo site of the cytochrome bc1 complex, they can be differentiated by their effect on cytochrome b reduction. Mucidin and myxothiazol both inhibit reduction of cytochrome c1 by succinate but do not inhibit reduction of cytochrome b. Critically, they differ from antimycin in that they inhibit, rather than promote, oxidant-induced reduction of cytochrome b [1]. This functional distinction is a key differentiator from antimycin, another widely used respiratory chain inhibitor.

Mitochondrial Respiration bc1 Complex Qo Site Inhibitor Specificity

Mucidin Resistance Maps to Distinct Cytochrome b Loci, Differentiating it from Myxothiazol and Stigmatellin

Genetic analysis of resistant mutants reveals that mucidin, myxothiazol, and stigmatellin, while all Qo site inhibitors, select for resistance mutations at distinct loci within the cytochrome b gene. A comparative study identified seven myxothiazol-resistant, four mucidin-resistant, and six stigmatellin-resistant mutants, with mutated codons clustered in two regions of the cytochrome b protein [1]. This indicates that while the binding site overlaps, the specific molecular interactions and resistance liabilities differ.

Drug Resistance Cytochrome b Mitochondrial Genetics Saccharomyces cerevisiae

Mucidin's Identity and Purity are Verified by Distinct UV Spectral Data

Mucidin exhibits a characteristic UV absorption spectrum with maxima at 230, 237, and 294 nm in ethanol (ε = 16900, 15330, 21850, respectively) [1]. This spectral profile, combined with mass spectrometry and HPLC co-elution, was used to definitively establish the structural identity of mucidin and strobilurin A [2]. This data provides a quantifiable benchmark for verifying compound identity and purity upon receipt.

Analytical Chemistry Quality Control UV Spectroscopy HPLC

Mucidin has a Demonstrated History of Safe Topical Use as the Active Pharmaceutical Ingredient Mucidermin

Unlike many laboratory-grade Qo site inhibitors, Mucidin (as Strobilurin A) has a documented history of pharmaceutical use. It was commercialized in Czechoslovakia as Mucidermin, an antifungal ointment for topical treatment of skin infections [1]. This prior human use, even if no longer current, provides a unique safety and formulation precedence that is absent for purely research-grade comparators like myxothiazol.

Drug Repurposing Topical Antifungal Formulation Regulatory History

Validated Application Scenarios for Mucidin Based on Comparative Evidence


Antifungal Susceptibility Testing and Screening Panels

Mucidin serves as a potent reference compound in antifungal susceptibility testing, particularly against phytopathogenic fungi. Its 10-fold higher activity compared to nystatin and pimaricin against a majority of tested species (14 of 19) makes it a superior positive control for assays designed to detect high-potency antifungal activity [1]. This reduces the likelihood of false negatives in screening campaigns and allows for lower working concentrations.

Mitochondrial Respiration Studies Requiring Distinct Qo Site Inhibitor Profiles

For researchers investigating the cytochrome bc1 complex, mucidin offers a specific tool with a defined functional and genetic profile. It can be used in place of antimycin when inhibition, rather than promotion, of oxidant-induced cytochrome b reduction is required [2]. Furthermore, its distinct resistance profile, with mutations mapping to the MUC1-3 loci, makes it essential for genetic studies of inhibitor binding where cross-resistance to myxothiazol is a concern [3].

Reference Standard for Strobilurin Analytical Method Development

Mucidin's well-characterized UV spectral profile (λmax 230, 237, 294 nm) and identity confirmation via HPLC and mass spectrometry [4] make it an ideal reference standard for developing analytical methods to detect and quantify strobilurin-class compounds in environmental, agricultural, or biological samples. Its use ensures accurate calibration and validation of detection systems.

Pharmaceutical Research and Drug Repurposing Studies

Given its prior pharmaceutical use as Mucidermin [5], mucidin is a more relevant starting point for topical antifungal drug development or repurposing efforts than other bc1 inhibitors lacking any history of human use. Its established formulation and safety precedent provide a foundation for modern pharmaceutical development that is not available for its laboratory-only comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mucidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.